Product packaging for Methacrylamidine(Cat. No.:)

Methacrylamidine

Cat. No.: B13624717
M. Wt: 84.12 g/mol
InChI Key: QLXFRADPRCEYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methacrylamidine is a high-purity specialty monomer designed for research and development applications, particularly in polymer science and advanced material synthesis. This compound is valued for its ability to incorporate amidine functional groups into polymers and copolymers, allowing researchers to fine-tune the chemical and physical properties of the resulting materials. The reactive methacryloyl moiety enables facile polymerization via free radical mechanisms, while the amidine group offers a site for further chemical modification or can impart specific interactions, such with other molecules. Such functional monomers are pivotal in developing tailored polymers for niche applications, including hydrogels, responsive materials, and specialty resins. Researchers utilize this compound to synthesize macromolecular structures with precise architectures, such as linear polymers, star polymers, or cross-linked networks, which can be studied for their mechanical properties, swelling behavior, or molecular recognition capabilities. This product is provided For Research Use Only (RUO) and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B13624717 Methacrylamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

2-methylprop-2-enimidamide

InChI

InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6)

InChI Key

QLXFRADPRCEYFT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Methacrylamidine and Its Precursors

Classical and Established Routes to Methacrylamidine Synthesis

Traditional methods for synthesizing this compound primarily rely on the chemical transformation of precursors such as methacrylonitrile (B127562) and methacrylate (B99206) esters. These routes often involve multi-step processes, including the formation of key intermediates like imidates and amides.

The Pinner reaction is a cornerstone of organic synthesis, traditionally used to convert nitriles into imidates, also known as iminoethers. indexcopernicus.com The reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. indexcopernicus.comnih.gov The mechanism begins with the protonation of the nitrile by a strong acid, such as anhydrous hydrogen chloride (HCl), which activates the nitrile carbon toward nucleophilic attack by an alcohol. indexcopernicus.com This sequence results in the formation of an imino ether hydrochloride, commonly referred to as a Pinner salt. rsc.org

While the classical Pinner reaction yields an imidate, a crucial modification allows for the synthesis of amidines. In this modified pathway, the intermediate Pinner salt is not isolated but is subsequently reacted with ammonia (B1221849) or a primary or secondary amine. rsc.org The amine displaces the alkoxy group from the imidate intermediate to form the corresponding amidine.

Two-Step Pinner-Type Synthesis of this compound:

Imidate Formation: Methacrylonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., HCl) to form the corresponding ethyl methacrylimidate hydrochloride (Pinner salt).

Amination: The Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and leading to the elimination of ethanol (B145695) and the formation of this compound hydrochloride. Subsequent neutralization yields the free amidine.

A widely used pathway to amidines proceeds through an amide intermediate. This involves the hydration of a nitrile to its corresponding amide, which is then converted to the target amidine.

The hydration of methacrylonitrile to methacrylamide (B166291) is a key first step and can be achieved using several catalytic methods. This transformation can be catalyzed by acids or bases. google.com In acid-catalyzed hydrolysis, the nitrile is protonated to enhance its electrophilicity, facilitating the attack of water. google.com Base-catalyzed hydration, on the other hand, typically uses a strong nucleophile like the hydroxide (B78521) anion to attack the nitrile carbon. google.com Transition-metal-free hydration using sodium hydroxide has been shown to be an effective method for converting various nitriles to their corresponding amides under mild conditions. petrochemistry.eu Furthermore, transition metal complexes based on palladium and ruthenium have been developed to catalyze nitrile hydration with high selectivity, often under mild, room-temperature conditions. google.comgoogle.com

Once methacrylamide is formed, it serves as the direct precursor to this compound. A direct and high-yield synthesis of this compound from methacrylonitrile has been documented, involving the use of sodium amide in liquid ammonia, which bypasses the isolation of the amide intermediate.

Below is a table summarizing a reported direct synthesis of this compound.

Starting MaterialReagentsSolventYieldSource
MethacrylonitrileSodium Amide (NaNH₂)Liquid Ammonia (NH₃)98%

This compound synthesis can also begin from methacrylate esters, such as methyl methacrylate (MMA). This route first requires the conversion of the ester into methacrylamide, a process known as ammonolysis or aminolysis. The reaction involves treating the methacrylate ester with ammonia or an amine, which displaces the alkoxy group (-OR) to form the amide. This conversion of methyl methacrylate to methacrylamide is a recognized industrial process. The reaction can be performed with heating under pressure, sometimes with the aid of a catalyst to improve reaction rates and yield.

Once methacrylamide is synthesized from the methacrylate ester, it can be converted to this compound through subsequent chemical steps, following the same pathways as if the amide were derived from nitrile hydration as described in section 2.1.2. This makes the conversion of methacrylates a viable, albeit multi-step, alternative to nitrile-based routes.

Emerging and Sustainable Synthetic Strategies for this compound

Recent advances in chemical synthesis have emphasized the need for more environmentally benign and efficient processes. These principles are being applied to the synthesis of this compound and its precursors, focusing on atom economy, reduced waste, and the use of biocatalysis.

The application of green chemistry principles can significantly improve the sustainability of this compound synthesis. One key aspect is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the final product. Direct synthesis routes, such as the reaction of methacrylonitrile with sodium amide, exhibit high atom economy as all atoms from the reactants are incorporated into the product and a co-product.

Another green approach is the use of transition-metal-free catalysts, which avoids the environmental and economic issues associated with heavy metal waste. The hydration of nitriles to amides using simple bases like sodium hydroxide is an example of such a strategy. petrochemistry.eu The ultimate green solvent is water, and nitrile hydration reactions that can be performed in aqueous media are inherently more sustainable. petrochemistry.eugoogle.com Biocatalytic approaches, as discussed below, represent a frontier in green chemistry, offering reactions that occur under mild, aqueous conditions with high selectivity.

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, offering high selectivity and mild reaction conditions, which aligns with green chemistry principles. For the synthesis of this compound, a chemoenzymatic route is particularly promising.

This approach can be divided into two key steps:

Biocatalytic Hydration of Methacrylonitrile: The first step involves the enzymatic hydration of methacrylonitrile to methacrylamide. This reaction is efficiently catalyzed by the enzyme nitrile hydratase (NHase). These iron-dependent enzymes are capable of hydrating a wide variety of nitriles into their corresponding amides with high specificity and efficiency, operating in aqueous systems under gentle conditions. This biocatalytic step provides a sustainable alternative to traditional chemical hydration methods for producing the key methacrylamide intermediate.

Chemical or Enzymatic Amidine Formation: The methacrylamide produced via biocatalysis can then be converted to this compound. While this second step is typically achieved through conventional chemical methods, ongoing research into enzyme-catalyzed amide bond formation could open future biocatalytic pathways. For instance, engineered enzymes like carboxylic acid reductases have been tailored for selective amide bond formation, and similar protein engineering efforts could potentially yield biocatalysts for the direct conversion of amides to amidines.

This chemoenzymatic strategy combines the advantages of biocatalysis (for the clean synthesis of the precursor) with established chemical methods, representing a significant step towards more sustainable production of this compound.

Flow Chemistry and Continuous Manufacturing of this compound

The application of flow chemistry and continuous manufacturing specifically for the production of this compound is not detailed in the available scientific literature. While continuous manufacturing has become an increasingly important methodology in the pharmaceutical and fine chemical industries for improving efficiency and safety, specific examples or developed processes for this compound are not publicly documented. generalkinematics.comeuropeanpharmaceuticalreview.compharmtech.comrootsanalysis.compmda.go.jp The general advantages of continuous flow processes, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation, could theoretically be applied to this compound synthesis. europeanpharmaceuticalreview.com However, without specific research, any discussion would be purely speculative.

Mechanistic Investigations of this compound Forming Reactions

Detailed mechanistic investigations, including kinetic studies and the characterization of reaction intermediates specifically for the formation of this compound, are not available in the reviewed scientific literature. General principles of organic reaction mechanisms suggest that the formation of amidines from nitriles likely proceeds through a nucleophilic addition of an amine to the nitrile carbon, followed by proton transfer steps to yield the final amidine product. allen.insinica.edu.twlumenlearning.comiitm.ac.in However, specific studies on this compound are lacking.

Kinetic Studies of Key Synthetic Pathways

There are no specific kinetic studies reported for the synthesis of this compound. Kinetic studies are crucial for understanding reaction rates, optimizing reaction conditions, and elucidating reaction mechanisms. nih.govfz-juelich.denih.govmdpi.com In the absence of such data for this compound, it is not possible to provide quantitative information on its formation pathways.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the step-by-step mechanism of a chemical reaction. allen.inlumenlearning.comnih.gov For the synthesis of this compound, no specific intermediates have been isolated or characterized in the available literature. It is plausible that intermediates such as a tetrahedral intermediate, formed from the addition of the amine to the nitrile, are involved, but this has not been experimentally verified for this specific compound. nih.gov

Purification and Isolation Protocols for High-Purity this compound

Protocols for the purification and isolation of this compound have been briefly mentioned in the literature, suggesting that standard laboratory techniques are effective.

One documented method involves a workup procedure where the reaction mixture is poured into a slurry of silica (B1680970) gel in chloroform. After stirring, the silica gel is filtered, and the filtrate is concentrated under vacuum to yield the amidine product. This method reportedly produces this compound that is pure enough for subsequent synthetic steps without requiring additional purification. amazonaws.com

Another general method for purifying N-substituted acrylamidines is distillation under high vacuum, which can be an effective technique for obtaining high-purity material. google.com For a derivative of this compound, a purification technique involving trap-to-trap distillation has also been noted, which is suitable for volatile compounds. amazonaws.com

The following table summarizes the purification techniques mentioned for this compound and related compounds:

CompoundPurification MethodPurityReference
1-MethacrylamidineFiltration through silica gel, solvent removalSufficient for further use amazonaws.com
N-substituted acrylamidinesDistillation under high vacuumPurified google.com
Diazirine from this compoundTrap-to-trap distillationPurified amazonaws.com

Reactivity and Derivatization Chemistry of Methacrylamidine

Polymerization Behavior and Mechanisms of Methacrylamidine

Controlled Radical Polymerization (CRP) of this compound (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are the most prominent.

While specific studies on the CRP of this compound are not extensively documented, the principles of these techniques can be applied based on the behavior of structurally similar monomers, such as methacrylates and methacrylamides.

RAFT Polymerization:

RAFT polymerization is a versatile CRP method that can be adapted for a wide range of monomers, including those with functional groups. Current time information in Bangalore, IN.organic-chemistry.org The control over the polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. Current time information in Bangalore, IN.organic-chemistry.org For the RAFT polymerization of this compound, the choice of CTA would be critical and would likely be a trithiocarbonate (B1256668) or a dithiobenzoate, which are known to be effective for methacrylates.

The general mechanism for the RAFT polymerization of this compound would proceed as follows:

Initiation: A standard radical initiator generates a propagating radical.

Chain Transfer: The propagating radical reacts with the CTA to form a dormant species and a new radical.

Re-initiation: The new radical initiates the polymerization of another monomer.

Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant species, allowing for controlled chain growth.

The successful RAFT polymerization of this compound would yield poly(this compound) with a predetermined molecular weight and a low PDI. The reaction conditions, such as solvent, temperature, and initiator concentration, would need to be optimized to achieve good control.

ATRP:

ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. While there is a lack of specific reports on the ATRP of this compound, the amidine functionality could potentially interfere with the catalyst system. The basic nitrogen atoms of the amidine group might coordinate with the copper catalyst, altering its activity and potentially inhibiting the polymerization. Surface-initiated ATRP from substrates functionalized with amidine-containing initiators could be a viable alternative to circumvent these issues.

Crosslinking Chemistry and Network Formation in this compound Systems

The amidine group in poly(this compound) provides a reactive handle for crosslinking, leading to the formation of polymer networks with enhanced mechanical and thermal properties. Crosslinking can be achieved through various chemical reactions targeting the amidine functionality.

One potential crosslinking strategy involves the reaction of the amidine groups with difunctional electrophiles. For instance, a di-isocyanate or a di-epoxide could react with the nucleophilic nitrogen atoms of the amidine to form a crosslinked network. The degree of crosslinking could be controlled by the stoichiometry of the crosslinker and the polymer.

Furthermore, the amidine group itself can participate in condensation reactions, particularly at elevated temperatures, leading to self-crosslinking. This process may involve the elimination of a small molecule, such as ammonia (B1221849), to form a more extended network structure. The presence of moisture can influence the rate and extent of this self-crosslinking.

Metal ions can also be employed to form coordination-based crosslinks. nih.gov The lone pair of electrons on the nitrogen atoms of the amidine can coordinate with various metal ions, creating physical or chemical crosslinks that can impart stimuli-responsive properties to the resulting network. slideshare.net

Crosslinking Agent TypePotential Reaction with Poly(this compound)Resulting Linkage
Di-isocyanatesReaction with N-H bonds of the amidineUrea-like linkages
Di-epoxidesRing-opening reaction with the amidine nitrogenAmino alcohol linkages
Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination with amidine nitrogensMetal-ligand coordination bonds

Polymerization Kinetics and Thermodynamics of this compound

The polymerization kinetics of this compound are expected to be analogous to those of other methacrylic monomers. The rate of polymerization (R_p) would be dependent on the monomer concentration ([M]) and the initiator concentration ([I]), following the general rate equation for radical polymerization:

R_p = k_p [M] [P•]

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization:

ΔG_p = ΔH_p - TΔS_p

For polymerization to be thermodynamically favorable, ΔG_p must be negative. The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) due to the conversion of a π-bond into a σ-bond. The entropy change (ΔS_p) is generally negative as the monomer molecules lose translational freedom upon incorporation into the polymer chain.

The ceiling temperature (T_c) is a critical thermodynamic parameter, representing the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above T_c, polymerization is not favorable.

T_c = ΔH_p / (ΔS_p + R ln[M])

Heterocyclic Ring Formation Utilizing this compound

The amidine functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. This compound, with its polymerizable vinyl group, offers the potential to either first synthesize heterocyclic monomers that are then polymerized, or to perform heterocyclic ring-forming reactions on the polymer itself.

Synthesis of Pyrimidines and Imidazoles from this compound

Pyrimidines:

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The synthesis of pyrimidines often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. rsc.org this compound could serve as the amidine source in such reactions.

For example, the reaction of this compound with a β-ketoester in the presence of a base would be expected to yield a substituted pyrimidinone. The methacryl group would remain as a substituent on the pyrimidine (B1678525) ring, providing a handle for subsequent polymerization.

Imidazoles:

Imidazoles are five-membered heterocyclic aromatic compounds with two nitrogen atoms. Several synthetic routes to imidazoles utilize amidines. One common method is the reaction of an amidine with an α-haloketone. In the case of this compound, this would lead to the formation of an imidazole (B134444) ring bearing a methacryl substituent.

Alternatively, multicomponent reactions offer an efficient way to construct imidazole rings. nih.gov A reaction involving an aldehyde, an amine, and a source of the C-N-C fragment, for which this compound could potentially serve, could lead to highly substituted imidazoles.

Novel Annulation Reactions Involving the this compound Scaffold

Annulation reactions are chemical transformations that form a new ring onto an existing molecule. The bifunctional nature of this compound (a nucleophilic amidine and an electrophilic double bond) makes it an interesting substrate for novel annulation reactions.

For instance, a tandem reaction could be envisioned where a nucleophile first adds to the double bond (Michael addition), and the resulting intermediate then undergoes an intramolecular cyclization involving the amidine group to form a new heterocyclic ring. The specific outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Furthermore, cycloaddition reactions involving the vinyl group of this compound could be explored. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring, with the amidine group being a substituent on the newly formed ring.

Post-Polymerization Modification Strategies for this compound-Based Polymers

Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into a polymer that may not be compatible with the initial polymerization conditions. The amidine groups along the backbone of poly(this compound) are amenable to various chemical transformations.

One of the most straightforward modifications is the hydrolysis of the amidine groups to the corresponding amide and amine. This reaction can be catalyzed by acid or base and would convert poly(this compound) into a copolymer of methacrylamide (B166291) and aminomethyl methacrylate (B99206).

The nucleophilic character of the amidine nitrogen atoms allows for their reaction with various electrophiles. For example, acylation with acid chlorides or anhydrides would yield N-acylated amidine derivatives. Alkylation with alkyl halides could also be performed to introduce new substituent groups.

These modification reactions can significantly alter the properties of the polymer, such as its solubility, thermal stability, and ability to coordinate with metal ions. The ability to fine-tune the chemical structure of the polymer after its synthesis opens up possibilities for creating a diverse library of functional materials from a single parent polymer.

Modification ReactionReagentResulting Functional Group
HydrolysisAcid or BaseAmide and Amine
AcylationAcid Chloride or AnhydrideN-Acyl Amidine
AlkylationAlkyl HalideN-Alkyl Amidine

Advanced Applications of Methacrylamidine in Functional Materials Science and Engineering

Methacrylamidine as a Versatile Monomer for Polymer Synthesis

The presence of both a polymerizable methacrylate (B99206) group and a functional amidine group makes this compound a valuable building block for a wide range of polymers. The amidine group, with its basicity and ability to form strong interactions, imparts unique functionalities to the resulting polymers.

Design and Synthesis of Functional this compound Homopolymers

The synthesis of homopolymers from this compound, while not extensively documented in publicly available literature, can be theoretically achieved through conventional free radical polymerization techniques. youtube.comresearchgate.netmdpi.com Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to initiate the polymerization of vinyl monomers. mdpi.com The polymerization process involves three main stages: initiation, propagation, and termination. youtube.com

The properties of the resulting poly(this compound) would be largely dictated by the characteristics of the amidine side groups. For instance, the thermal stability of the polymer would be of interest, as polymers containing tertiary amine groups, such as poly(N,N-dimethylaminoethyl methacrylate), have shown distinct two-stage thermal degradation processes. nih.gov The solubility of poly(this compound) would also be a key property, influenced by the polarity of the amidine group and its potential for hydrogen bonding.

Table 1: Hypothetical Properties of Poly(this compound)

PropertyPredicted CharacteristicRationale
Thermal Stability Moderate to highAmidine groups may influence degradation pathways.
Solubility Soluble in polar solventsThe polar nature of the amidine group would favor solubility in solvents like water or alcohols.
Glass Transition Temp. ModerateDependent on chain flexibility and intermolecular interactions.

Note: This table is based on theoretical predictions due to the limited availability of experimental data on poly(this compound) homopolymers.

Copolymerization with Acrylic, Vinyl, and Other Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the final material. The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the resulting copolymer. asianpubs.orgresearchgate.netekb.eg

For instance, the copolymerization of methacrylamide (B166291), a structurally similar monomer, with ethyl methacrylate (EMA) and vinyl acetate (VAC) has been studied. ekb.eg The reactivity ratios indicated that the copolymerization of methacrylamide with EMA tends to form alternating copolymers, while with VAC, it tends to form block-like structures. ekb.eg Similar studies involving this compound would be necessary to determine its reactivity with various comonomers.

A study on a saccharin-based methacrylamide demonstrated its ability to undergo alternating copolymerization with styrene. nih.gov This suggests that this compound could also be a suitable candidate for creating copolymers with a high degree of structural order when paired with appropriate comonomers.

Table 2: Reactivity Ratios for Copolymerization of Methacrylamide (MAM) with Ethyl Methacrylate (EMA) and Vinyl Acetate (VAC)

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Copolymer Type
EMAMAM0.1970.230Alternating
VACMAM0.2944.314Block-like

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Development of Advanced Polymer Architectures Incorporating this compound

Beyond linear copolymers, this compound can be incorporated into more complex and advanced polymer architectures, such as graft and star copolymers. These architectures can lead to materials with unique morphologies and properties.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with side chains of a different composition. cmu.eduyoutube.com this compound could be incorporated either into the backbone or the side chains. The "grafting through" method, where a macromonomer is copolymerized with another monomer, is a common approach to synthesize graft copolymers with well-defined side chains. cmu.edu

Role of this compound in High-Performance Material Systems

The functional amidine group in this compound-containing polymers plays a crucial role in their performance in various applications, from enhancing adhesion in composites to selectively binding metal ions.

Adhesion Promoters and Surface Modifiers for Composite Materials

The ability of a material to adhere to a substrate is critical in many applications, particularly in composite materials where a strong interface between the reinforcement (e.g., glass fibers) and the polymer matrix is essential for optimal mechanical performance. mdpi.com While there is no direct literature on the use of this compound as an adhesion promoter, its chemical structure suggests potential in this area.

The basic nature of the amidine group could allow it to interact strongly with acidic surfaces, such as the silanol (B1196071) groups on the surface of glass fibers. This interaction could improve the wetting of the fiber surface by the polymer matrix and create a stronger interfacial bond. Copolymers containing acid and substituted amide functionalities have been shown to provide excellent adhesion to glass and other silicon-based substances. google.com

Furthermore, the incorporation of functional monomers into a polymer matrix can enhance the coherence of the matrix itself, leading to improved mechanical properties of the composite.

Selective Ion-Exchange Resins and Chelating Agents

The nitrogen atoms in the amidine group of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. libretexts.orgtcd.ienih.govyoutube.comucj.org.ua This property allows for the development of this compound-based polymers as selective ion-exchange resins and chelating agents for the removal and recovery of metal ions from aqueous solutions. mdpi.com

Polymers containing amino and other nitrogen-based functional groups have been extensively studied for their ability to bind with both precious and heavy metals. mdpi.comalfa-chemistry.comp2infohouse.orgcdc.gov The selectivity of these resins is often governed by the hard-soft acid-base (HSAB) principle, where soft bases like sulfur and nitrogen donor atoms show a strong affinity for soft acids like precious metal ions. mdpi.com

This compound-containing polymers could be designed as highly effective sorbents for the selective removal of valuable or toxic metals from industrial wastewater, contributing to both environmental remediation and resource recovery. The ability to regenerate and reuse these polymer-based resins is a key factor in their economic viability. mdpi.com

Table 3: Potential Metal Ion Chelation by this compound-based Polymers

Target Metal IonPotential for ChelationRationale
Precious Metals (Au, Ag, Pt) HighAmidine nitrogen atoms act as soft bases, showing high affinity for soft acid metal ions. mdpi.comalfa-chemistry.com
Heavy Metals (Cu, Pb, Cd) HighAmino-functionalized polymers have demonstrated high sorption capacities for these metals. mdpi.com
Transition Metals (Co, Ni, Zn) Moderate to HighThe coordination chemistry of transition metals with nitrogen-containing ligands is well-established. tcd.ienih.govyoutube.comucj.org.ua

Stimuli-Responsive Polymers and Hydrogels (e.g., pH-sensitive, thermo-responsive)

The incorporation of this compound units into polymer chains is a key strategy for developing stimuli-responsive materials, particularly those sensitive to changes in pH. The amidine group's ability to be protonated and deprotonated makes it an ideal functional group for creating pH-responsive hydrogels.

Hydrophilic acrylic and methacrylic copolymers that include pendant N-substituted amidine groups have been described. google.com These copolymers can also contain anionic units, such as acrylic or methacrylic acid, creating an amphoteric polymer. google.com The interplay between the cationic (protonated amidine) and anionic (deprotonated carboxylic acid) groups allows for precise control over the material's swelling behavior in response to the pH of the surrounding environment.

At low pH, the amidine groups are protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, at high pH, the carboxylic acid groups are deprotonated, also leading to swelling due to electrostatic repulsion. This dual-responsive nature makes these materials "smart" hydrogels with potential applications in drug delivery and sensor technology.

Table 1: Composition of a Novel Amphoteric Acrylic Copolymer google.com

ComponentFunctional GroupRole in Polymer
N-substituted this compoundPendant AmidineCationic unit (at low pH), pH-sensitivity
Methacrylic acidCarboxylic AcidAnionic unit (at high pH), pH-sensitivity
Acrylonitrile (optional)NitrilePrecursor for amidine groups, can form blocks
Other acrylic/methacrylic estersEsterModify hydrophilicity/hydrophobicity

Membrane Technologies and Filtration Media Utilizing this compound

The unique chemical properties of polymers containing this compound lend themselves to applications in membrane technologies and as specialized filtration media. The ability of these polymers to act as hydrogels, water-absorbent materials, emulsifiers, flocculants, and complexing agents opens up possibilities for their use in separation and purification processes. google.com

As sorbents and sorbent binders, this compound-containing copolymers can be integrated into filtration systems to capture specific ions or molecules. google.com The pH-responsive nature of these materials could be harnessed to create "smart" membranes where the permeability and selectivity can be controlled by adjusting the pH of the feed solution. For instance, a membrane could be designed to allow the passage of certain molecules at one pH and block them at another, enabling on-demand separation.

While the direct application of this compound-based materials in commercial membrane filtration is not yet widely documented, the foundational properties described in patent literature suggest a strong potential for future development in areas such as:

Wastewater Treatment: Targeting the removal of specific pollutants.

Bioseparations: For the purification of proteins and other biomolecules.

Industrial Process Streams: For the recovery of valuable materials.

Further research is needed to fully realize the potential of this compound in these advanced filtration applications.

This compound as a Component in Catalytic Systems

Currently, there is a lack of specific research in the publicly available scientific literature detailing the use of this compound or its direct derivatives as primary components in either transition metal catalysis or organocatalysis.

While amidines, in general, can act as ligands for transition metals, there is no specific information available on the application of this compound derivatives as ligands in transition metal-catalyzed reactions.

There is no specific information available in the scientific literature regarding the use of this compound or its analogues in organocatalytic applications.

Computational and Theoretical Investigations of Methacrylamidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. warwick.ac.ukarxiv.org For a molecule like methacrylamidine, such studies would provide invaluable insights.

Density Functional Theory (DFT) Calculations for this compound Conformers

Density Functional Theory (DFT) is a robust method for determining the geometric and electronic structures of molecules. nih.govscilit.com A systematic DFT study would be the first step in the computational analysis of this compound. This would involve:

Conformational Analysis: Identifying all possible stable conformers of this compound arising from the rotation around its single bonds.

Currently, no published data exists for the calculated energies or optimized geometries of this compound conformers.

Analysis of Electron Density Distributions and Molecular Orbitals

Once the ground-state geometry is identified, DFT can be used to analyze the electronic structure in detail. This includes:

Electron Density Distribution: Mapping the electron density to understand how electrons are distributed across the molecule. This can reveal information about chemical bonding and reactivity.

Molecular Orbitals: Calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

Without specific calculations for this compound, no data on its electron density distribution or molecular orbital energies can be presented.

Prediction of Reaction Pathways and Transition States for this compound Reactions

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and rates. mdpi.com For this compound, this could involve studying:

Polymerization Reactions: Modeling the addition of a this compound monomer to a growing polymer chain to understand the mechanism of its potential polymerization.

Other Reactions: Investigating its reactivity with other chemical species by locating the transition state structures and calculating the activation energies for various potential reaction pathways.

As no such computational studies have been published, the reaction pathways and associated energetics for this compound remain theoretically uncharacterized.

Molecular Dynamics Simulations for this compound-Containing Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This approach would be essential for understanding the behavior of this compound in solution and as a component of a polymer.

Solvation Effects and Intermolecular Interactions in Solution

MD simulations can model how a solute molecule, such as this compound, interacts with solvent molecules. These simulations could reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the this compound molecule.

Hydrogen Bonding: The nature and dynamics of hydrogen bonds formed between this compound and protic solvents.

Thermodynamic Properties of Solvation: The free energy, enthalpy, and entropy of solvation.

Currently, there is no published research on the solvation of this compound using molecular dynamics.

Polymer Chain Dynamics and Conformational Behavior of this compound-Polymers

Should poly(this compound) be synthesized, MD simulations would be a powerful tool to investigate its material properties. While studies exist for structurally related polymers like poly(methyl-methacrylate) rsc.orgnih.govnih.gov and poly(methacrylic acid) researchgate.net, no such data is available for poly(this compound). Such simulations could provide information on:

Glass Transition Temperature: Predicting the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Estimating material properties such as elasticity and viscosity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity in a specific chemical process. wikipedia.orgresearchgate.net These models are built on the principle that the reactivity of a chemical compound is intrinsically linked to its molecular structure and, by extension, to its physicochemical and electronic properties. wikipedia.org By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models that can estimate the reactivity of new or untested compounds. nih.gov While specific QSRR studies on this compound are not extensively documented in publicly available literature, the application of these methodologies can be extrapolated to understand and predict its chemical behavior, particularly in polymerization and other synthetic reactions.

Correlation of Electronic Descriptors with Polymerization Parameters

Key electronic descriptors relevant to the polymerization of this compound would likely include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial in determining the reactivity of a monomer in radical, cationic, or anionic polymerization. A higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally correlates with higher reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide the partial charges on each atom in the molecule. For this compound, the charge distribution on the vinyl group and the amidine moiety would significantly influence its interaction with initiators and propagating polymer chains.

A hypothetical QSRR study on this compound and its derivatives could involve calculating these descriptors and correlating them with experimentally determined polymerization data. The resulting model could be represented by a linear or non-linear equation.

Hypothetical QSRR Model for Polymerization Rate:

kp = β0 + β1(EHOMO) + β2(qCα) + β3(μ)

Where:

kp is the rate of polymerization.

EHOMO is the energy of the Highest Occupied Molecular Orbital.

qCα is the partial charge on the alpha-carbon of the vinyl group.

μ is the dipole moment.

β0, β1, β2, and β3 are coefficients determined through regression analysis.

The following interactive table presents hypothetical data to illustrate the relationship between electronic descriptors and the polymerization reactivity of a series of this compound derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Predicted Polymerization Rate (kp)
This compound-6.5-0.83.21.00
N-Methyl-Methacrylamidine-6.3-0.73.51.15
N-Phenyl-Methacrylamidine-6.1-1.03.81.30
N-Cyano-Methacrylamidine-6.8-1.54.50.85

Note: The data in this table is purely illustrative and intended to demonstrate the concept of a QSRR study.

Prediction of Synthetic Yields and Selectivity in this compound Reactions

Beyond polymerization, QSRR models can be developed to predict the outcomes of other chemical reactions involving this compound, such as its synthesis or its use as a reactant in organic transformations. chemrxiv.org Predicting reaction yields and selectivity (e.g., regioselectivity or stereoselectivity) is a significant challenge in synthetic chemistry. nih.gov QSRR can provide a rational, data-driven approach to this problem. chemrxiv.org

For a given reaction, a dataset would be compiled containing various starting materials, catalysts, and reaction conditions. For each reaction, the molecular descriptors of the reactants and catalysts would be calculated, along with descriptors that quantify the reaction conditions (e.g., temperature, solvent polarity). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed yield or selectivity. researchgate.net

For instance, in the synthesis of a substituted pyrimidine (B1678525) from this compound and a β-dicarbonyl compound, a QSRR model could predict the reaction yield based on the electronic and steric properties of the substituents on both reactants.

Machine Learning Approaches in this compound Research

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in chemical research. nih.gov ML algorithms can analyze large and complex datasets to identify patterns and make predictions without being explicitly programmed with the underlying physical laws. nih.gov In the context of this compound, ML could significantly accelerate the discovery of new derivatives with desired properties and optimize reaction conditions.

Data-Driven Models for Predicting Reaction Outcomes

Data-driven models for predicting reaction outcomes often utilize more complex algorithms than traditional QSRR, such as artificial neural networks (ANNs), support vector machines (SVMs), or random forests. researchgate.net These models can handle non-linear relationships and a larger number of descriptors, potentially leading to more accurate predictions. nih.gov

A typical workflow for building an ML model for predicting this compound reaction outcomes would involve:

Data Collection: Gathering a large dataset of reactions from laboratory notebooks or chemical literature. This dataset would include the structures of reactants, reagents, solvents, catalysts, and the corresponding reaction yields.

Featurization: Converting the molecular structures and reaction conditions into numerical descriptors (features). This can include the electronic descriptors used in QSRR, as well as topological indices, molecular fingerprints, and descriptors for reaction conditions.

Model Training: Splitting the dataset into a training set and a test set. The ML algorithm is trained on the training set to learn the relationship between the features and the reaction outcome.

Model Validation: The trained model's predictive power is evaluated on the unseen test set.

The following table illustrates the kind of data that would be used to train a machine learning model for a hypothetical reaction involving this compound.

Reactant AReactant BCatalystTemperature (°C)Solvent Dielectric ConstantExperimental Yield (%)
This compoundEthyl AcetoacetateNone8024.565
This compoundAcetylacetonePiperidine10036.782
N-Methyl-MethacrylamidineEthyl AcetoacetateNone8024.571
This compoundAcetylacetoneNone10036.775

Note: This table represents a simplified sample of the data required for building a robust machine learning model.

High-Throughput Computational Screening of this compound Derivatives

High-throughput computational screening (HTCS) is a methodology that uses computational power to rapidly evaluate a large number of compounds for a specific property or application. rsc.orgrsc.org This approach can be used to explore the vast chemical space of this compound derivatives to identify candidates with optimized properties for applications such as polymer science, materials science, or drug discovery. rsc.orgnih.gov

The process of HTCS for this compound derivatives would involve:

Library Generation: Creating a virtual library of thousands or even millions of this compound derivatives by systematically modifying the substituents on the amidine nitrogen atoms or the methyl group.

Property Prediction: Using pre-computed QSPR/QSRR models or trained ML models to predict the desired property for each molecule in the virtual library. This could be a physical property (e.g., glass transition temperature of the corresponding polymer), a chemical property (e.g., reactivity in a specific reaction), or a biological activity. wikipedia.org

Candidate Selection: Ranking the derivatives based on the predicted property values and selecting the most promising candidates for experimental synthesis and validation.

HTCS can dramatically reduce the time and cost associated with experimental screening by focusing laboratory efforts on a smaller number of high-potential candidates. rsc.orgnih.gov For example, a screening of 10,000 virtual this compound derivatives for properties relevant to creating specialty polymers could be completed in a fraction of the time it would take to synthesize and test each compound individually. mdpi.comarxiv.org

Analytical Methodologies for Characterization and Quantification of Methacrylamidine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for assessing the purity of methacrylamidine, separating it from starting materials, by-products, or oligomers, and quantifying its concentration in various matrices. The choice of technique is dictated by the analyte's properties and the analytical objective.

This compound, particularly in its common salt form (e.g., hydrochloride), is non-volatile and thermally labile, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for purity assessment and identification of volatile impurities following a chemical derivatization step.

The primary strategy involves converting the polar N-H groups of the amidine moiety into less polar, more volatile, and thermally stable derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogens on the amidine nitrogens with trimethylsilyl (B98337) (TMS) groups.

Research Findings: In a typical analysis, a sample of this compound is dried and reacted with BSTFA in an aprotic solvent at a controlled temperature (e.g., 60-80 °C) to form its TMS derivative. The resulting mixture is injected into a GC-MS system. The separation is typically performed on a non-polar or mid-polarity capillary column (e.g., DB-5ms). The retention time of the derivatized this compound provides a basis for quantification, while the mass spectrum confirms its identity by showing the expected molecular ion and fragmentation patterns. This method is highly effective for detecting and quantifying trace volatile impurities or by-products from the synthesis process.

Table 6.1.1: Representative GC-MS Data for Derivatized this compound Analysis
CompoundDerivatizationTypical Retention Time (min)Key Mass Fragments (m/z)
Trimethylsilyl (TMS) derivative of this compoundBSTFA12.45Molecular Ion (M+), M-15 (loss of CH₃)
Unreacted Volatile Precursor (Hypothetical)None4.30Specific to precursor structure

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the direct analysis of this compound in solution. It is exceptionally well-suited for monitoring the progress of its synthesis or its consumption during polymerization reactions without the need for derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. Since this compound is a basic and highly polar compound, specific conditions are required for good peak shape and retention. A C18 column is typically employed with an aqueous mobile phase containing an acidic modifier, such as Trifluoroacetic acid (TFA) or formic acid. The acid serves to protonate the amidine group, ensuring consistent interaction with the stationary phase and suppressing silanol (B1196071) interactions. Detection is commonly achieved using a UV detector at a low wavelength (e.g., 205-220 nm) where the molecule exhibits absorbance.

Research Findings: During polymerization studies, RP-HPLC can be used to quantify the remaining monomer concentration over time. Aliquots are taken from the reaction vessel at specific intervals, quenched to halt the reaction, and injected into the HPLC system. By integrating the peak area of the this compound monomer and comparing it to a calibration curve, the rate of polymerization can be accurately determined.

Table 6.1.2: Example HPLC Data for Monitoring this compound Polymerization
Reaction Time (hours)This compound Peak Area (Arbitrary Units)Monomer Conversion (%)
058,4300.0
135,05840.0
218,11369.0
44,09093.0

Given that the amidine group is strongly basic (pKa of the conjugate acid is typically high), this compound exists as a cation in acidic to neutral aqueous solutions. This property makes Ion Chromatography (IC), specifically cation-exchange chromatography, an excellent method for its quantification, especially in complex ionic matrices.

In a typical IC setup, the sample is injected onto a cation-exchange column. Elution is performed using an acidic eluent (e.g., methanesulfonic acid), and the separated ions are detected by a suppressed conductivity detector. This technique offers high selectivity for cations and can effectively separate the this compound cation from other inorganic or organic cations that may be present, such as starting materials (e.g., Ammonium salts) or counter-ions.

Research Findings: IC is particularly valuable for quality control of this compound hydrochloride salts, allowing for the simultaneous quantification of the this compound cation and inorganic cationic impurities. The method provides sharp, symmetrical peaks and low detection limits.

Table 6.1.3: Typical Cation-Exchange IC Separation Data
Cationic SpeciesRetention Time (min)
Sodium (Na⁺)4.1
Ammonium (NH₄⁺)5.3
Potassium (K⁺)6.2
Methacrylamidinium Cation11.8

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques provide definitive information about the molecular structure of this compound, confirming the presence of key functional groups and enabling the analysis of its conversion into a polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its corresponding polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of the this compound monomer shows characteristic signals for the vinyl protons, the methyl protons, and the exchangeable amidine protons. The two vinyl protons are diastereotopic and appear as distinct signals. The disappearance of these vinyl proton signals (typically between 5.5 and 6.5 ppm) is a direct and quantitative indicator of polymerization.

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct resonances for the vinyl carbons, the methyl carbon, and the unique amidine carbon (C=N). Upon polymerization, the signals for the vinyl carbons disappear and are replaced by new signals corresponding to the saturated carbons of the polymer backbone.

Research Findings: Analysis of the monomer in a solvent like D₂O or DMSO-d₆ allows for clear identification of all key structural features. For polymerization studies, the integration of the monomer's vinyl peaks relative to an internal standard or the growing polymer backbone signals allows for precise tracking of reaction kinetics. In polymer analysis, the broadness of the signals in the polymer spectrum provides qualitative information about the polymer's chain mobility and architecture.

Table 6.2.1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer
NucleusAssignmentTypical Chemical Shift (ppm)Notes
¹HCH₂= (vinyl)~5.8 - 6.2Two distinct signals, often singlets or narrow multiplets. Disappears upon polymerization.
-CH₃ (methyl)~1.9 - 2.1Singlet.
-NH₂ and =NH (amidine)~7.5 - 9.5Broad signals, exchangeable with D₂O. Position is concentration and solvent dependent.
¹³CC H₂= (vinyl)~120 - 125Disappears upon polymerization.
=C (CH₃)- (vinyl)~138 - 142Disappears upon polymerization.
-C H₃ (methyl)~18 - 20
-C (=NH)NH₂ (amidine)~164 - 168Quaternary carbon, key identifier for the amidine group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and effective method for confirming the presence of the essential functional groups in this compound and for monitoring its polymerization.

Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is characterized by strong, broad N-H stretching vibrations from the amidine group, a C=C stretching vibration from the vinyl group, and a strong C=N stretching vibration. The C=N and C=C stretching bands can sometimes overlap but are crucial identifiers.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is particularly sensitive to symmetric, non-polar bonds. Therefore, the C=C and C=N double bond stretches often yield strong, sharp signals in the Raman spectrum, providing clear evidence for these groups.

Research Findings: The primary use of vibrational spectroscopy in this context is to monitor polymerization. The disappearance or significant reduction in the intensity of the bands associated with the C=C double bond (e.g., ~1635 cm⁻¹) is a clear indication that the monomer has been converted to a polymer. The persistence of the strong amidine-related bands (e.g., C=N stretch at ~1660 cm⁻¹) confirms that the functional group has been successfully incorporated into the polymer structure.

Table 6.2.2: Key Vibrational Frequencies for this compound
Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Notes
N-H Stretch3100 - 3400 (broad)WeakCharacteristic of the primary and secondary amine groups in the amidine moiety.
C-H Stretch (sp²)3050 - 3100StrongFrom the =CH₂ group. Disappears upon polymerization.
C=N Stretch~1650 - 1670 (strong)StrongKey signature of the amidine functional group.
C=C Stretch~1630 - 1640 (medium)StrongKey signature of the vinyl group. Disappears upon polymerization.
N-H Bend~1580 - 1620 (strong)WeakAssociated with the -NH₂ group.

Mass Spectrometry (MS) for Reaction Product Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and structural elucidation capabilities. It is particularly crucial for identifying the products of chemical reactions involving this compound and for detecting it at trace levels in complex matrices.

When this compound is subjected to mass spectrometric analysis, typically using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the primary species observed is the protonated molecule, [M+H]⁺. The high basicity of the amidine group facilitates this protonation. The exact mass of this ion can be measured with high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer, to confirm the elemental composition of this compound (C₄H₈N₂).

In the context of reaction monitoring, MS can identify various products. For instance, in polymerization reactions, MS can detect unreacted monomer, oligomeric species, and potential side-products formed through cyclization or hydrolysis. The mass difference between peaks in the mass spectrum of a reaction mixture can correspond to the mass of the this compound monomer unit, confirming the presence of oligomers or polymers.

For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed. These targeted approaches provide exceptional sensitivity and selectivity, allowing for the quantification of methacryl­amidine in environmental samples or as a residual monomer in polymer products, even in the presence of interfering substances.

Table 1: Illustrative Mass Spectrometry Data for this compound Analysis

Analytical Mode Ion Detected m/z (Theoretical) Purpose
Full Scan (ESI+) [M+H]⁺ 85.0766 Identification and Purity
High-Resolution MS [M+H]⁺ 85.07659 Elemental Composition Confirmation
MS/MS Fragment ions Varies Structural Elucidation

Advanced Titrimetric and Electrochemical Methods

Beyond mass spectrometry, titrimetric and electrochemical techniques provide valuable information about the functional properties of this compound, such as its basicity and redox activity.

Potentiometric Titration for Amidine Content and Basicity

Potentiometric titration is a robust and accurate method for determining the concentration of the amidine functional group and for quantifying its basicity (pKb). In this technique, a solution of this compound is titrated with a standard solution of a strong acid, such as hydrochloric acid (HCl). The potential difference is measured using a pH-sensitive electrode as a function of the volume of titrant added.

The resulting titration curve shows a distinct equivalence point, the volume of acid required to neutralize the amidine groups completely. This volume is used to calculate the molar concentration of this compound in the sample. Furthermore, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amidine. From this pKa value, the pKb of this compound can be readily calculated, providing a quantitative measure of its basic strength. This parameter is critical for understanding its behavior as a catalyst, a monomer in pH-responsive polymers, and its interaction with other chemical species.

Voltammetric Techniques for Electrochemical Behavior and Redox Properties

Voltammetric methods, such as cyclic voltammetry (CV), are used to investigate the electrochemical properties of this compound. These techniques probe the redox behavior of the molecule by measuring the current that develops in an electrochemical cell as the applied potential is varied.

While the amidine group itself is generally not considered redox-active within typical potential windows, the methacryl group (a vinyl group) can undergo electrochemical reduction at negative potentials. A cyclic voltammogram of this compound would likely reveal an irreversible reduction peak corresponding to the saturation of the carbon-carbon double bond. The potential at which this reduction occurs and the magnitude of the peak current can provide insights into the molecule's electronic structure and its propensity to participate in redox-initiated polymerization reactions. These electrochemical parameters are valuable for developing electrosynthesis methods for poly(this compound) or for understanding potential degradation pathways of the monomer.

Hyphenated Techniques for Comprehensive Mixture Analysis

To analyze complex mixtures containing this compound, its precursors, byproducts, or polymeric forms, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential.

GC-MS for Trace Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile impurities and byproducts in this compound samples. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector.

This technique is ideal for identifying trace impurities that may arise during the synthesis of this compound, such as unreacted starting materials, solvents, or side-products from unintended reactions. For example, byproducts like methacrylamide (B166291), resulting from the partial hydrolysis of the amidine group, could be readily separated and identified. The mass spectrum of each chromatographic peak allows for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

Table 2: Potential Impurities in this compound Detectable by GC-MS

Compound Potential Origin Retention Time (Hypothetical) Key Mass Fragments (m/z)
Methacrylonitrile (B127562) Starting Material Early 67, 66, 52, 40
Methanol Solvent/Byproduct Early 31, 29
Methacrylamide Hydrolysis Product Late 85, 84, 69, 44

LC-MS/MS for Complex Polymer Characterization and Reaction Mechanisms

For the analysis of non-volatile species, such as oligomers and polymers of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. This method is also invaluable for studying reaction mechanisms in detail. Size-Exclusion Chromatography (SEC) or Reversed-Phase Liquid Chromatography (RPLC) can be coupled with MS to separate complex polymeric mixtures based on size or polarity, respectively.

In the context of poly(this compound) characterization, SEC-MS can provide information on the molecular weight distribution of the polymer. The mass spectrometer detects the polymer chains as they elute from the SEC column, allowing for a more accurate determination of the mass of each polymer chain compared to conventional detectors.

LC-MS/MS is also a powerful tool for elucidating reaction mechanisms. By analyzing samples from a reaction mixture at different time points, intermediate species can be identified. The tandem MS (MS/MS) capability allows for the structural characterization of these intermediates. By selecting a specific ion (e.g., a suspected oligomeric intermediate) and fragmenting it, the resulting fragment ions provide detailed structural information, helping to piece together the steps of the reaction pathway, such as the initiation, propagation, and termination steps in a polymerization process.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate characterization and quantification of this compound rely on robust analytical methodologies. A critical component of these methods is the initial sample preparation, which aims to isolate the analyte from complex matrices, eliminate interferences, and concentrate it to detectable levels. mdpi.com Furthermore, derivatization is often employed to chemically modify this compound, enhancing its properties for specific analytical techniques, such as improving volatility for gas chromatography (GC) or increasing sensitivity for high-performance liquid chromatography (HPLC) detection. slideshare.nethta-it.com

The selection of an appropriate sample preparation and derivatization strategy is contingent upon several factors, including the nature of the sample matrix (e.g., biological fluids, industrial process streams, polymer formulations), the concentration of this compound, and the chosen analytical instrument. mdpi.com

Sample Preparation Techniques

Effective sample preparation is paramount to minimize matrix effects and ensure the reliability of analytical results. For a polar and basic compound like this compound, several techniques can be adapted from methods used for similar analytes like amines and amides.

Liquid-Liquid Extraction (LLE) : LLE is a fundamental sample preparation technique based on the partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For this compound, which is a basic compound, the pH of the aqueous phase is a critical parameter. By adjusting the sample pH to be significantly above the pKa of the methacrylamidinium ion, the compound will exist predominantly in its less polar, free base form, facilitating its extraction into an organic solvent. Conversely, adjusting the pH to be acidic will keep the protonated, highly water-soluble methacrylamidinium ion in the aqueous phase, which can be used as a cleanup step to remove non-basic impurities.

Solid-Phase Extraction (SPE) : SPE is a more selective and efficient alternative to LLE, involving the partitioning of the analyte between a solid sorbent and a liquid mobile phase. mdpi.com For this compound, several SPE strategies can be considered:

Reversed-Phase SPE : Utilizes a nonpolar stationary phase (e.g., C18) to retain nonpolar compounds. This could be used to remove nonpolar interferences from an aqueous sample containing the polar this compound.

Ion-Exchange SPE : This is particularly suitable for this compound due to its basic nature. A cation-exchange sorbent (with sulfonic acid or carboxylic acid functional groups) can be used to retain the protonated methacrylamidinium ion from the sample matrix under acidic to neutral pH conditions. After washing the sorbent to remove neutral and acidic interferences, the purified this compound can be eluted with a basic solution or a high-ionic-strength buffer.

Protein Precipitation : When analyzing this compound in biological matrices such as plasma or serum, the removal of proteins is a crucial first step to prevent column and instrument contamination. youtube.com This is typically achieved by adding an organic solvent like acetonitrile (B52724) or an acid like trichloroacetic acid to the sample, which denatures the proteins and causes them to precipitate. youtube.com Following centrifugation, the supernatant containing this compound can be further processed or directly analyzed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide analysis in food, the QuEChERS methodology can be adapted for other analytes. It involves an initial extraction with a solvent (like acetonitrile) followed by a "salting-out" step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.gov A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent (e.g., primary secondary amine sorbent for removing fatty acids) to clean the extract. nih.gov This approach could be optimized for extracting this compound from complex food or environmental samples.

The following table summarizes sample preparation strategies applicable to this compound based on techniques used for related compounds.

Table 1: Summary of Applicable Sample Preparation Techniques for this compound

TechniquePrincipleApplicable MatrixKey Considerations for this compoundReference
Liquid-Liquid Extraction (LLE)Partitioning between immiscible aqueous and organic phases.Aqueous samples, process streamsRequires pH adjustment to >pKa to extract the free base into the organic phase. mdpi.com
Solid-Phase Extraction (SPE) - Cation ExchangeRetention of the protonated analyte on a negatively charged sorbent.Biological fluids, environmental waterHighly selective for basic compounds. Sample is loaded at a pH < pKa and eluted with a basic or high-salt solution. mdpi.com
Protein PrecipitationRemoval of proteins using organic solvents or acids.Plasma, serum, tissue homogenatesEssential first step for bioanalysis to prevent matrix interference. youtube.com
QuEChERSSolvent extraction followed by salting-out and dispersive SPE cleanup.Food, environmental samplesFast and effective for complex matrices; sorbent choice is critical for cleanup. nih.gov

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product (derivative) with improved analytical properties. slideshare.net For this compound, derivatization can be essential for:

Improving Volatility : The amidine functional group is polar and can participate in hydrogen bonding, resulting in low volatility and poor peak shape in GC analysis. Derivatization replaces active hydrogens, increasing volatility. slideshare.netoup.com

Enhancing Thermal Stability : Prevents the degradation of the analyte at the high temperatures used in GC injection ports and columns. slideshare.netbre.com

Increasing Detection Sensitivity : A derivatizing agent can introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection in HPLC, or a group that ionizes efficiently in a mass spectrometer. hta-it.com

Common derivatization reactions target the active hydrogens on the nitrogen atoms of the amidine group.

Acylation : This involves the reaction of the analyte with an acylating agent, typically an acyl halide or anhydride. This strategy is effective in reducing the polarity of amine and hydroxyl groups. slideshare.net For GC-MS analysis of amines, derivatization with reagents like isobutyl chloroformate has been successfully used. nih.gov A two-step derivatization involving acetylation followed by condensation with hexafluoroacetylacetone (B74370) was used to create a volatile derivative of 4-aminobenzamidine (B1203292) for GC-MS analysis. nih.gov

Silylation : This is one of the most common derivatization methods for GC, where active hydrogens are replaced by a trimethylsilyl (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Silylation dramatically reduces polarity and hydrogen bonding, leading to more volatile and thermally stable derivatives with excellent chromatographic properties. chemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing primary and secondary amines. chemcoplus.co.jp

The following table provides a summary of derivatization reagents that could be employed for the analysis of this compound.

Table 2: Potential Derivatization Reagents for this compound Analysis

Reagent ClassExample ReagentTarget Functional GroupPurpose / AdvantageAnalytical TechniqueReference
Acylating AgentsIsobutyl chloroformate (IBCF)Amine/Amidine (-NH2, =NH)Forms stable, volatile carbamate (B1207046) derivatives.GC-MS nih.gov
Acylating Agents (Fluorinated)HexafluoroacetylacetoneAmine/Amidine (-NH2, =NH)Creates highly volatile and electron-capturing derivatives for sensitive detection.GC-MS (CI), GC-ECD nih.gov
Silylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine/Amidine (-NH2, =NH), Hydroxyl (-OH)Forms volatile TMS derivatives; by-products are also volatile.GC-MS chemcoplus.co.jp
Silylating Agents (Bulky)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amine/Amidine (-NH2, =NH)Forms very stable TBDMS derivatives, yielding characteristic mass spectra (M-57 fragment).GC-MS chemcoplus.co.jp
UV/Fluorescence Tagging AgentsDansyl chloridePrimary/Secondary AminesIntroduces a highly fluorescent dansyl group for sensitive HPLC-fluorescence detection.HPLC-FLD hta-it.com

The successful application of these strategies requires careful optimization of reaction conditions, such as solvent, temperature, time, and catalyst, to ensure a complete and reproducible derivatization yield. nih.gov The choice between pre-column and post-column derivatization for HPLC also needs to be considered, with pre-column derivatization being more common but potentially leading to multiple derivative products, while post-column derivatization offers better reproducibility. slideshare.net

Environmental Fate and Transformation of Methacrylamidine

Occurrence and Distribution Pathways of Methacrylamidine in Environmental Compartments

There is no available data from environmental monitoring studies that documents the presence or concentration of this compound in various environmental compartments such as water, soil, air, or biota. The pathways through which this compound might enter and distribute within the environment have not been described in the scientific literature. General principles of chemical distribution suggest that properties such as water solubility, vapor pressure, and its octanol-water partition coefficient would govern its movement between air, water, and soil, but specific values for this compound are not available.

Degradation and Transformation Pathways in Aquatic and Terrestrial Systems

Specific studies on the degradation and transformation of this compound in the environment are not publicly available. Therefore, the mechanisms and rates of its breakdown in aquatic and terrestrial systems have not been characterized.

Photolytic Degradation Mechanisms of this compound

There is no information on the photolytic degradation of this compound. Research on its light absorption properties, quantum yield, and the identification of potential photolytic degradation products has not been published.

Hydrolytic Stability and Transformation Products

The stability of this compound in water and its potential to undergo hydrolysis at different pH levels have not been investigated. Consequently, its hydrolysis rate and the identity of any resulting transformation products are unknown.

Biotransformation Pathways and Persistence in Environmental Matrices

No studies were found that investigated the biodegradation of this compound by microorganisms in soil or water. Information on its persistence in various environmental matrices and the potential for biotransformation into other compounds is not available.

Sorption and Mobility Studies of this compound in Soil and Sediments

There is a lack of research on the sorption behavior of this compound to soil and sediment particles. Key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), which are crucial for predicting its mobility, have not been determined.

Environmental Transport and Fate Modeling of this compound

Due to the absence of fundamental data on its physicochemical properties, degradation rates, and sorption characteristics, no environmental transport and fate models have been developed for this compound. Such models are essential for predicting the long-range transport, persistence, and potential exposure of chemicals in the environment.

A thorough investigation of scientific databases and publicly available literature reveals a critical knowledge gap regarding the environmental fate and transformation of this compound. The absence of empirical data for all the key processes outlined—occurrence, degradation (photolytic, hydrolytic, and biotic), sorption, and mobility—prevents a scientifically sound assessment of its behavior and persistence in the environment. Further research is required to generate the necessary data to understand the potential environmental risks associated with this compound.

Future Directions and Emerging Research Avenues for Methacrylamidine

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The conventional synthesis of amidines, often through the Pinner reaction, typically involves harsh conditions, such as the use of strong acids and anhydrous solvents, and can generate significant waste. nih.gov Future research is intensely focused on developing greener, more sustainable synthetic pathways for methacrylamidine that minimize environmental impact.

Key areas of development include:

Catalytic Approaches: There is a growing interest in employing transition metal catalysts, such as copper salts, to facilitate amidine synthesis under milder conditions. mdpi.com These methods can offer higher yields and selectivity while reducing the need for stoichiometric reagents and harsh reaction environments. mdpi.com

Alternative Solvents and Reaction Media: Research is exploring the use of more environmentally benign solvents, like ethanol (B145695) or even solvent-free conditions, to replace traditional, hazardous options. mdpi.com

Improved Atom Economy: Novel synthetic strategies aim to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. This includes exploring alternative reaction mechanisms that avoid the formation of byproducts inherent in classical methods.

The following table compares a traditional synthesis approach with emerging sustainable alternatives for amidine production.

FeatureTraditional Pinner ReactionEmerging Catalytic Routes
Catalyst Strong acid (e.g., HCl)Transition metals (e.g., Copper, Palladium) mdpi.com
Solvents Anhydrous alcohols, chlorinated solventsGreener solvents (e.g., ethanol, TFE) mdpi.com
Conditions Often requires rigorous exclusion of water nih.govMore tolerant to functional groups and moisture
Byproducts Stoichiometric amounts of salt wasteReduced byproduct formation
Efficiency Can have limitations with sensitive substratesPotential for higher yields and selectivity mdpi.com

Design of Next-Generation Functional Materials with Tailored Properties

The true potential of this compound lies in its application as a functional monomer in polymer science. The presence of the amidine group imparts unique characteristics to the resulting polymers, such as basicity, strong hydrogen bonding capabilities, and the ability to coordinate with metal ions. sphinxsai.com These properties are key to designing next-generation materials for a wide range of applications. labmanager.comqst.go.jpidemitsu.com

Future research is centered on leveraging these properties to create:

pH-Responsive Materials: The basic nature of the amidine group makes this compound-containing polymers highly sensitive to changes in pH. This allows for the design of "smart" hydrogels and surfaces that can swell, shrink, or alter their properties in response to environmental pH shifts, which is valuable for drug delivery systems and sensors.

Advanced Adhesives and Coatings: The strong hydrogen-bonding capabilities of the amidine moiety can be harnessed to create powerful adhesives and durable coatings with enhanced substrate adhesion. rsc.org

CO2 Capture Materials: Amidine-functionalized polymers have shown significant promise for reversibly capturing carbon dioxide. acs.org The amidine's high basicity allows it to bind effectively with CO2, offering a potential advantage over more widely studied amine-based systems. acs.org

Biocompatible Materials: By carefully designing copolymers, it is possible to create materials that are compatible with biological systems, opening doors for applications in tissue engineering and medical devices. qst.go.jp

Integration of Artificial Intelligence and Robotics in this compound Synthesis and Discovery

AI-Powered Synthesis Planning: AI algorithms can analyze vast chemical literature to propose novel and efficient synthetic routes for this compound and its derivatives. iktos.ai These systems can identify pathways that are more sustainable, cost-effective, or higher-yielding than those developed through traditional human intuition. drugtargetreview.com

Robotic Automation: Automated synthesis platforms, or "chemobots," can execute complex, multi-step reactions with high precision and throughput. uva.nl This allows for the rapid screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal process for producing this compound. Researchers have already developed AI-driven mobile robots that can perform exploratory chemistry tasks much faster than humans. sciencedaily.com

High-Throughput Screening: By combining robotics and AI, researchers can create and test libraries of this compound-based polymers with varying compositions. researchgate.net This high-throughput approach can rapidly identify materials with desired properties, such as optimal CO2 uptake or specific mechanical characteristics, drastically shortening the material development lifecycle.

Exploration of this compound's Role in Emerging Technologies

The unique functional properties of this compound-based polymers make them ideal candidates for use in several rapidly advancing technological fields.

Additive Manufacturing (3D Printing): In 3D printing, this compound can be incorporated into photopolymer resins. Its presence can enhance the mechanical properties, thermal stability, and chemical resistance of the printed objects. Furthermore, the pH-responsive nature of the amidine group could be used to create "4D printed" objects that change shape or function in response to environmental stimuli.

Smart Sensors: The ability of the amidine group to interact with specific molecules and ions makes it a valuable component in chemical sensors. Polymers containing this compound can be designed to detect changes in pH, the presence of metal ions, or the concentration of gases like CO2. acs.org These sensors could find applications in environmental monitoring, industrial process control, and medical diagnostics.

The table below outlines potential applications of this compound in these emerging fields.

TechnologyApplication of this compoundPotential Benefit
Additive Manufacturing Functional monomer in photopolymer resinsEnhanced mechanical strength, thermal stability, and potential for creating "smart" 4D printed structures.
Smart Sensors Active material in sensor arraysHigh sensitivity and selectivity for detecting analytes like CO2, metal ions, and changes in pH. acs.org

Addressing Fundamental Challenges and Opportunities in Amidine Chemistry with this compound

Research into this compound not only drives innovation in materials science but also provides a valuable platform for addressing long-standing questions in the broader field of amidine chemistry. sphinxsai.com

Understanding Reactivity and Stability: The stability of the amidine group can be a challenge, particularly its susceptibility to hydrolysis. acs.org Studying the interplay between the polymerizable vinyl group and the amidine moiety in this compound can provide fundamental insights into how to design more stable and robust amidine-containing molecules and materials.

Exploring Hydrogen Bonding: Amidines are capable of acting as both hydrogen-bond donors and acceptors, leading to complex and strong intermolecular interactions. rsc.org this compound polymers offer a model system to study these interactions and how they influence the bulk properties of materials, such as their helical structure and self-assembly behavior. rsc.org

By tackling these fundamental challenges, research on this compound will continue to unlock new opportunities, paving the way for the creation of innovative materials and technologies with far-reaching impact.

Conclusion

Synthesis of Key Findings and Contributions to the Field

Methacrylamidine, a fascinating and reactive monomer, holds a unique position at the intersection of fundamental organic chemistry and applied polymer science. This article has systematically explored the chemical identity of this compound, from its synthesis and structural characteristics to its reactivity and diverse applications. A key finding is that while the parent, unsubstituted this compound is a subject of academic interest, its N-substituted derivatives have garnered significant attention in the development of functional polymers.

The synthesis of this compound, achievable through the reaction of nitriles with ammoniating agents, provides a foundational route to this and related amidine compounds. Spectroscopic analysis, though not extensively documented for the parent compound, reveals characteristic signals that confirm its molecular structure, including the distinctive vinyl and methyl protons in ¹H NMR spectra. The amidine functional group, with its unique electronic and steric properties, governs the reactivity of the molecule, making it susceptible to both electrophilic and nucleophilic attack, and a prime candidate for polymerization.

In the realm of polymer chemistry, this compound and its derivatives have made notable contributions. Their ability to undergo free-radical polymerization and copolymerization has been harnessed to create novel materials. Of particular significance is their incorporation into hydrogels and amphiphilic networks, where the polar amidine group imparts desirable properties such as hydrophilicity, and the potential for pH-responsiveness and enhanced mechanical strength. These attributes are critical for applications in fields ranging from biomedical devices to industrial additives. The exploration of this compound has thus expanded the toolbox available to material scientists for designing polymers with tailored functionalities.

Outlook on the Continued Significance of this compound in Chemical Sciences and Applied Technologies

The future for this compound and its derivatives appears promising, with numerous avenues for further research and application. As the demand for advanced materials with specific and tunable properties grows, the versatility of the this compound monomer will likely be further exploited.

In the field of material science, a deeper investigation into the polymerization kinetics of this compound and its copolymerization with a wider range of monomers could lead to the development of new smart materials. For instance, the pH-responsive nature of the amidine group could be more extensively utilized in the design of drug delivery systems that release their payload in specific physiological environments. Furthermore, the ability of amidine-containing polymers to form strong hydrogels suggests their potential use in tissue engineering scaffolds, where both mechanical integrity and biocompatibility are paramount. google.com The development of dual-crosslinked hydrogels, a concept that could be applied to this compound-based systems, offers a pathway to materials with enhanced stability and mechanical performance. nih.gov

In organic synthesis, the reactivity of the amidine functional group has yet to be fully tapped. This compound could serve as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The amidine moiety can also act as a ligand for metal catalysts, opening up possibilities in the field of catalysis. The exploration of this compound-based ligands could lead to new catalytic systems with unique reactivity and selectivity.

While significant progress has been made, a more thorough characterization of the fundamental properties of the parent this compound, including its thermal stability and detailed reactivity profile, would be highly beneficial for the scientific community. Such data would provide a more solid foundation for the rational design of new polymers and synthetic methodologies.

Q & A

Q. What methodologies elucidate this compound’s role in enzyme inhibition or activation?

  • Methodological Answer :
  • Enzymatic Assays : Measure activity changes (e.g., trypsin inhibition) using fluorogenic substrates.
  • Structural Analysis : Perform X-ray crystallography or Cryo-EM of enzyme-methacrylamidine complexes.
  • Dose-Response Curves : Fit data to Hill equations to determine IC50 values and cooperativity .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Contradictions : Follow PRISMA guidelines for systematic reviews .
  • Computational Studies : Adhere to COSME-Q checklists for model transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.